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molecular formula C8H5FN4 B8420454 4-Azidomethyl-2-fluorobenzonitrile CAS No. 368426-76-0

4-Azidomethyl-2-fluorobenzonitrile

Cat. No. B8420454
M. Wt: 176.15 g/mol
InChI Key: BNAMFNNZROYBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129233B2

Procedure details

To an ice cooled solution of 4-cyano-3-fluorobenzyl methanesulfonate (1.8 g, 7.9 mmol; see step (iii) above) was added sodium azide (0.80 g, 0.012 mol). The mixture was stirred overnight and then poured into 200 mL of water and extracted three times with diethyl ether. The combinied ethereal phase was washed five times with water, dried (Na2SO4) and evaporated. The crude colourless oil could be used without further purification. Yield: 1.2 g (87%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-cyano-3-fluorobenzyl methanesulfonate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([F:15])[CH:8]=1)(=O)=O.[N-:16]=[N+:17]=[N-:18].[Na+]>O>[N:16]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([F:15])[CH:8]=1)=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-cyano-3-fluorobenzyl methanesulfonate
Quantity
1.8 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)C#N)F
Name
Quantity
0.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The combinied ethereal phase was washed five times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude colourless oil could be used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(=[N+]=[N-])CC1=CC(=C(C#N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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